Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

Benzofuran-7-carbaldehyde structure
Benzofuran-7-carbaldehyde structure
상품 이름:Benzofuran-7-carbaldehyde
CAS 번호:95333-14-5
MF:C9H6O2
메가와트:146.14274263382
MDL:MFCD08272125
CID:799358
PubChem ID:11126406

Benzofuran-7-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 7-Benzofurancarboxaldehyde
    • 1-BENZOFURAN-7-CARBALDEHYDE
    • 7-Benzofurancarboxaldehyde (9CI)
    • Benzo[b]furan-7-carboxaldehyde
    • Benzofuran-7-carbaldehyde
    • 7-benzofurancarbaldehyde
    • 7-formylbenzofuran
    • benzo[b]furan-7-carbaldehyde
    • benzofur-7-carboxaldehyde
    • Benzofuran-7-carboxaldehyde
    • indole-7-carboxaldehyde
    • 7-benzo[b]furancarbaldehyde
    • RGPUSZZTRKTMNA-UHFFFAOYSA-N
    • SBB086468
    • 6527AJ
    • SY024200
    • AM806857
    • MFCD08272125
    • EN300-246686
    • Z1198176767
    • SCHEMBL1802080
    • 95333-14-5
    • DTXSID90456072
    • VDA33314
    • AKOS006229516
    • CS-11539
    • MDL: MFCD08272125
    • 인치: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
    • InChIKey: RGPUSZZTRKTMNA-UHFFFAOYSA-N
    • 미소: O=CC1C2=C(C=CO2)C=CC=1

계산된 속성

  • 정밀분자량: 146.03700
  • 동위원소 질량: 146.036779430g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 156
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 30.2

실험적 성질

  • 밀도: 1.238
  • 비등점: 251.549°C at 760 mmHg
  • 플래시 포인트: 110.192°C
  • 굴절률: 1.652
  • PSA: 30.21000
  • LogP: 2.24530

Benzofuran-7-carbaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8088-250MG
benzofuran-7-carbaldehyde
95333-14-5 95%
250MG
¥ 184.00 2023-04-12
Enamine
EN300-246686-2.5g
1-benzofuran-7-carbaldehyde
95333-14-5 95%
2.5g
$287.0 2024-06-19
Enamine
EN300-246686-5.0g
1-benzofuran-7-carbaldehyde
95333-14-5 95%
5.0g
$535.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110807-250mg
7-Formylbenzofuran
95333-14-5 98%
250mg
¥124.00 2024-04-24
eNovation Chemicals LLC
K46289-0.25g
Benzofuran-7-carbaldehyde
95333-14-5 97%
0.25g
$264 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110807-100mg
7-Formylbenzofuran
95333-14-5 98%
100mg
¥73.00 2024-04-24
TRC
B425995-100mg
Benzofuran-7-carbaldehyde
95333-14-5
100mg
$ 70.00 2022-06-07
abcr
AB451239-250 mg
Benzofuran-7-carbaldehyde; .
95333-14-5
250MG
€142.80 2023-07-18
Chemenu
CM101071-250mg
1-benzofuran-7-carbaldehyde
95333-14-5 97%
250mg
$*** 2023-05-29
Chemenu
CM101071-1g
1-benzofuran-7-carbaldehyde
95333-14-5 97%
1g
$95 2024-07-18

Benzofuran-7-carbaldehyde 합성 방법

합성회로 1

반응 조건
참조
Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives
, Spain, , ,

합성회로 2

반응 조건
참조
Preparation of tricyclic lactam compounds as glucose transport enhancers
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
참조
Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan
Benassi, Rois; Folli, Ugo; Iarossi, Dario; Schenetti, Luisa; Taddei, Ferdinando, Journal of the Chemical Society, 1984, (9), 1479-85

합성회로 4

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Triethylamine ;  -78 °C
참조
Preparation of benzofuran and dihydrobenzofuran melatonergic agents
, United States, , ,

합성회로 5

반응 조건
1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ;  3 h, 90 °C
참조
An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans
van Otterlo, Willem A. L.; Morgans, Garreth L.; Madeley, Lee G.; Kuzvidza, Samuel; Moleele, Simon S.; et al, Tetrahedron, 2005, 61(32), 7746-7755

합성회로 6

반응 조건
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  rt → reflux; 90 min, reflux; reflux → 0 °C
1.2 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
참조
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists
Hansen, Martin; Jacobsen, Stine Engesgaard; Plunkett, Shane; Liebscher, Gudrun Eckhard; McCorvy, John D.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937

합성회로 7

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Solvents: Water ;  -78 °C
참조
Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Reagents: Triethylamine ;  -78 °C; -78 °C → rt
참조
Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt → 50 °C; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ;  25 °C; -78 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors
, World Intellectual Property Organization, , ,

합성회로 10

반응 조건
참조
2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants
, World Intellectual Property Organization, , ,

Benzofuran-7-carbaldehyde Raw materials

Benzofuran-7-carbaldehyde Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95333-14-5)Benzofuran-7-carbaldehyde
A859089
순결:99%
재다:5g
가격 ($):355.0